molecular formula C20H19N3O2S B2957462 2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034248-54-7

2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2957462
CAS No.: 2034248-54-7
M. Wt: 365.45
InChI Key: UPXKPEBLXCKGPS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Potential : A derivative of this compound, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity. It works by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. This suggests potential use in cancer treatment (Via et al., 2008).

  • Aldosterone Synthase Inhibition : Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, a class that includes variants of this compound, are potent and selective inhibitors of aldosterone synthase (CYP11B2). This is relevant for treating conditions like hyperaldosteronism, congestive heart failure, and myocardial fibrosis (Lucas et al., 2011).

  • Catalytic Behavior in Polymerization : Another derivative, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes showed good catalytic activities for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes (Sun et al., 2007).

  • Synthesis of Dihydropyrrolo[2,3-h]quinolines : Efficient synthesis methods for constructing a library of new dihydropyrrolo[2,3-h]quinolines were developed. These compounds have various biological activities and are important in heterocyclic chemistry (Liao & Zhu, 2019).

  • Antibacterial Properties : A series of ethanones including variants of this compound were synthesized and showed potential antibacterial activity against various bacterial strains. This suggests possible applications in developing new antibacterial agents (Joshi et al., 2011).

  • Antitumor Agents : 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, related to the compound , demonstrated potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).

Properties

IUPAC Name

2-pyridin-4-ylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-20(14-26-17-7-10-21-11-8-17)23-12-9-16(13-23)25-19-6-5-15-3-1-2-4-18(15)22-19/h1-8,10-11,16H,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXKPEBLXCKGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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